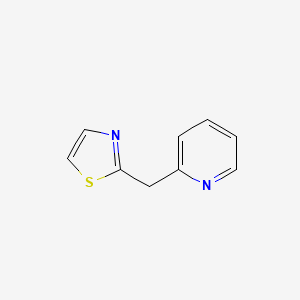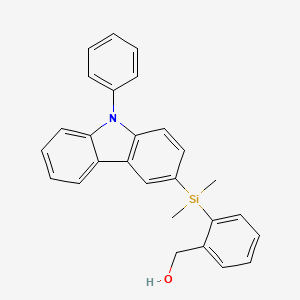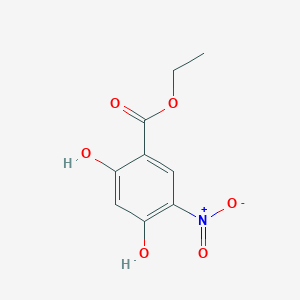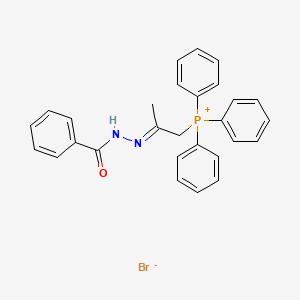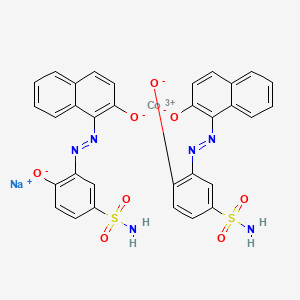![molecular formula C8H4F3NO2 B13153448 7-(Trifluoromethyl)benzo[d]oxazol-2-ol](/img/structure/B13153448.png)
7-(Trifluoromethyl)benzo[d]oxazol-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Trifluoromethyl)benzo[d]oxazol-2-ol is a heterocyclic compound that contains both oxygen and nitrogen atoms within its structure. This compound is part of the benzo[d]oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)benzo[d]oxazol-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with trifluoroacetic anhydride, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of polar aprotic solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at reflux temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance the efficiency and yield of the reaction. This method allows for rapid heating and uniform temperature distribution, leading to faster reaction times and higher yields .
Análisis De Reacciones Químicas
Types of Reactions
7-(Trifluoromethyl)benzo[d]oxazol-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Aplicaciones Científicas De Investigación
7-(Trifluoromethyl)benzo[d]oxazol-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 7-(Trifluoromethyl)benzo[d]oxazol-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to interact with biological macromolecules, such as enzymes and receptors. This interaction can modulate the function of these macromolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d]oxazole: A parent compound without the trifluoromethyl group.
2-Aminobenzo[d]oxazole: A derivative with an amino group at the 2-position.
5-(Trifluoromethyl)benzo[d]oxazol-2-ol: A similar compound with the trifluoromethyl group at a different position.
Uniqueness
The presence of the trifluoromethyl group at the 7-position of 7-(Trifluoromethyl)benzo[d]oxazol-2-ol imparts unique chemical and biological properties. This positioning enhances its stability, lipophilicity, and ability to interact with biological targets, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C8H4F3NO2 |
|---|---|
Peso molecular |
203.12 g/mol |
Nombre IUPAC |
7-(trifluoromethyl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)4-2-1-3-5-6(4)14-7(13)12-5/h1-3H,(H,12,13) |
Clave InChI |
JZAJARHISAANPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)NC(=O)O2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one](/img/structure/B13153367.png)

![5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13153370.png)
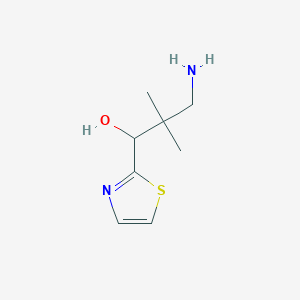
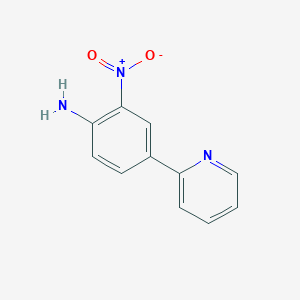
![N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide](/img/structure/B13153387.png)
